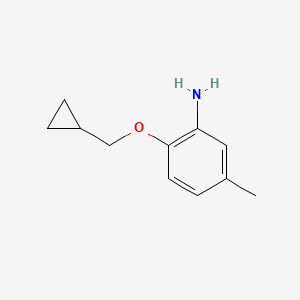

2-(Cyclopropylmethoxy)-5-methylaniline

Descripción

Propiedades

IUPAC Name |

2-(cyclopropylmethoxy)-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-8-2-5-11(10(12)6-8)13-7-9-3-4-9/h2,5-6,9H,3-4,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVZQAOWCDFVRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylmethoxy)-5-methylaniline typically involves the following steps:

Starting Material: The synthesis begins with commercially available 5-methylaniline.

Cyclopropylmethoxy Group Introduction: The cyclopropylmethoxy group is introduced through a nucleophilic substitution reaction. This involves reacting 5-methylaniline with cyclopropylmethanol in the presence of a suitable base, such as sodium hydride, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling reaction temperature, solvent choice, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(Cyclopropylmethoxy)-5-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

Oxidation: Oxidized derivatives of the aniline ring.

Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

Substitution: Substituted aniline derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Overview

2-(Cyclopropylmethoxy)-5-methylaniline is an organic compound characterized by a cyclopropylmethoxy group attached to an aniline ring. This compound has garnered interest in various scientific fields due to its unique chemical structure, which imparts distinct reactivity and biological properties.

Medicinal Chemistry

This compound is primarily used as an intermediate in the synthesis of pharmaceutical compounds. Its potential therapeutic effects are being investigated, particularly regarding its ability to modulate enzyme activity and receptor interactions, which could lead to new treatments for various diseases.

Biological Studies

This compound serves as a probe in biochemical assays aimed at studying enzyme interactions and other biological processes. Its unique structure allows it to interact selectively with specific molecular targets, making it valuable for exploring cellular mechanisms.

Materials Science

In materials science, this compound can be utilized in the development of novel materials, including polymers and coatings that exhibit specific properties. Its chemical characteristics lend themselves to applications where tailored material performance is required.

Case Studies and Research Findings

Recent studies have highlighted various applications of this compound:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit significant anti-proliferative activity against multiple cancer cell lines, suggesting its potential as a lead compound for cancer therapeutics.

- Enzyme Inhibition : Investigations into its biochemical properties have shown that it can selectively inhibit key enzymes involved in disease pathways, making it a candidate for drug development targeting specific conditions.

- Material Properties : Studies have explored its use in creating new polymeric materials that demonstrate improved mechanical properties and thermal stability, indicating its versatility beyond medicinal applications.

Mecanismo De Acción

The mechanism of action of 2-(Cyclopropylmethoxy)-5-methylaniline involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and target.

Comparación Con Compuestos Similares

Table 1: Structural and Molecular Comparisons

Key Observations:

- Lipophilicity: The cyclopropylmethoxy group in this compound confers moderate lipophilicity (predicted LogP ~2.5), intermediate between the methoxy (LogP ~1.8) and cyclohexylmethoxy (LogP ~3.5) analogs.

- Steric Effects: The cyclopropane ring’s rigidity may enhance binding specificity in biological targets compared to flexible cyclohexylmethoxy or smaller methoxy groups .

Table 4: Hazard Profiles

Actividad Biológica

2-(Cyclopropylmethoxy)-5-methylaniline is an organic compound that has garnered attention in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropylmethoxy group attached to the aniline structure, which significantly influences its physicochemical properties and biological activity. The structural formula can be represented as follows:

This compound is characterized by its lipophilicity, which enhances its ability to penetrate biological membranes and interact with cellular targets.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of the cyclopropyl group is believed to enhance binding affinity and specificity towards these targets.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular processes.

- Receptor Modulation : It can act as a modulator for various receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that the compound possesses antibacterial properties against various pathogens.

- Anti-inflammatory Effects : It has demonstrated potential in reducing inflammation in cellular models, likely through the inhibition of pro-inflammatory cytokines.

- Anticancer Properties : Preliminary data suggest that this compound may inhibit cancer cell proliferation in vitro, particularly in specific cancer cell lines.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.

- Results indicated an inhibition zone diameter of up to 15 mm against Staphylococcus aureus and Escherichia coli.

-

Anti-inflammatory Mechanism :

- In a carrageenan-induced paw edema model, the compound significantly reduced edema compared to control groups.

- Cytokine analysis revealed decreased levels of TNF-α and IL-6 in treated animals.

-

Anticancer Evaluation :

- A series of in vitro assays assessed the compound's effect on human cancer cell lines (e.g., MCF-7 breast cancer cells).

- The results showed a dose-dependent reduction in cell viability with an IC50 value estimated at 25 µM.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Moderate | Significant | 25 |

| 3-Bromo-2-butoxy-5-methylaniline | High | Moderate | 30 |

| 4-Methyl-2-(cyclohexylmethoxy)aniline | Low | Significant | 40 |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-(Cyclopropylmethoxy)-5-methylaniline, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or Ullmann coupling. For example, reacting 5-methyl-2-nitroaniline with cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80–120°C for 12–24 hours) followed by nitro-group reduction (e.g., H₂/Pd-C). Yield optimization requires careful control of stoichiometry (1:1.2 molar ratio of amine to alkylating agent), solvent polarity (DMF or DMSO), and inert atmosphere to prevent oxidation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Monitoring intermediates with TLC (Rf ~0.3 in 3:1 hexane:EtOAc) is critical .

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- NMR (¹H/¹³C) : Confirm substituent positions (e.g., cyclopropylmethoxy protons at δ 0.5–1.2 ppm, aromatic protons at δ 6.5–7.0 ppm).

- HPLC-UV : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8–10 minutes. Purity >98% is achievable with a 1.0 mL/min flow rate.

- GC-MS : Detect residual solvents (e.g., DMF) with a DB-5 column and EI ionization.

- Elemental Analysis : Validate C, H, N composition (±0.3% theoretical values).

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation (TLV: 1 mg/m³ estimated).

- Storage : Airtight amber vials at 2–8°C to prevent degradation.

- Spill Management : Neutralize with vermiculite, collect in hazardous waste containers.

- First Aid : For skin contact, wash with 10% ethanol followed by water.

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level models electron density distribution. The cyclopropylmethoxy group’s electron-donating effect increases electron density at the para and ortho positions of the aniline ring, directing electrophiles (e.g., nitration, halogenation). HOMO-LUMO gap analysis (e.g., ~5.2 eV) predicts reactivity trends. Validation via comparative experimental studies (e.g., regioselectivity in bromination) confirms computational predictions.

Q. What experimental approaches resolve contradictions in reported solubility data of this compound across different solvent systems?

- Methodological Answer : Conduct systematic solubility studies using the shake-flask method:

- Solvent Selection : Test polar (e.g., methanol, logP = -0.77) and non-polar (e.g., toluene, logP = 2.73) solvents at 25°C.

- Quantification : UV-Vis spectroscopy (λmax ~280 nm) or HPLC-UV.

- Data Analysis : Correlate solubility with Hansen parameters (δD, δP, δH). For example, higher solubility in DMSO (δD = 18.4) due to hydrogen-bonding capacity. Standardize pH (neutral) and ionic strength to minimize variability.

Q. How does the cyclopropylmethoxy group influence the compound’s metabolic stability in pharmacological studies compared to traditional alkoxy substituents?

- Methodological Answer : Perform in vitro microsomal stability assays (human liver microsomes, NADPH regeneration system):

- Procedure : Incubate 1 µM compound at 37°C, sample at 0/15/30/60 minutes.

- Analysis : LC-MS/MS quantifies parent compound degradation (e.g., t₁/₂ = 45 minutes vs. 20 minutes for methoxy analogs).

- Mechanistic Insight : Cyclopropylmethoxy’s ring strain and lipophilicity (clogP ~2.8) reduce CYP450-mediated oxidation. Molecular docking (AutoDock Vina) predicts weaker binding to CYP3A4 active sites.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic efficiencies for cross-coupling reactions involving this compound?

- Methodological Answer :

- Variable Control : Standardize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄), base (Cs₂CO₃), and solvent (toluene/ethanol 3:1).

- Kinetic Studies : Monitor reaction progress via GC-MS every 30 minutes.

- Contradiction Resolution : Confounding factors like trace moisture (use molecular sieves) or oxygen (inert atmosphere) may explain yield variations. Replicate conditions from conflicting studies to isolate variables.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.